1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

CAS No.: 1245822-67-6

Cat. No.: VC6950819

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245822-67-6 |

|---|---|

| Molecular Formula | C9H11F3N2O |

| Molecular Weight | 220.195 |

| IUPAC Name | 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C9H11F3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3 |

| Standard InChI Key | BOYGYIATQWDUMX-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C |

Introduction

Structural and Molecular Characterization

Molecular Architecture

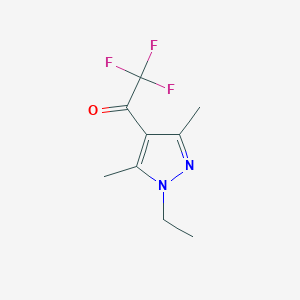

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with an ethyl group (), at the 3- and 5-positions with methyl groups (), and at the 4-position with a trifluoroacetyl group () . The trifluoroacetyl moiety introduces significant electronegativity and metabolic stability, a hallmark of fluorinated compounds in medicinal chemistry.

The IUPAC name, 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone, systematically describes this arrangement. The canonical SMILES string CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C encodes this structure, while the InChIKey BOYGYIATQWDUMX-UHFFFAOYSA-N provides a unique identifier for database retrieval .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1245822-67-6 | |

| Molecular Formula | ||

| Molecular Weight | 220.19 g/mol | |

| SMILES | CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C | |

| InChIKey | BOYGYIATQWDUMX-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters.

-

Functionalization: Introduction of substituents via alkylation or acylation.

For example, ethyl 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1249133-77-4) is prepared by brominating a preformed pyrazole followed by esterification . Applying similar logic, the trifluoroacetyl group in this compound could be introduced via Friedel-Crafts acylation using trifluoroacetic anhydride, though this hypothesis requires experimental validation .

Optimization Challenges

The electron-withdrawing trifluoroacetyl group may deactivate the pyrazole ring, necessitating harsh reaction conditions or catalysts. Ethanol pretreatment in rats enhances the metabolism of related trifluoro compounds, suggesting that solvent choice in synthesis could influence yield .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the trifluoroacetyl group, which is prone to hydrolysis under basic conditions, forming trifluoroacetic acid. This reactivity parallels 2,2,2-trifluoroethanol (TFE), which metabolizes to toxic trifluoroacetaldehyde (TFAld) in vivo .

Solubility and Partitioning

Predicted LogP values (using software like ACD/Labs) suggest moderate lipophilicity due to the trifluoromethyl group, enhancing membrane permeability. Aqueous solubility is likely low, necessitating organic solvents (e.g., DMSO) for biological assays .

Applications and Biological Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume